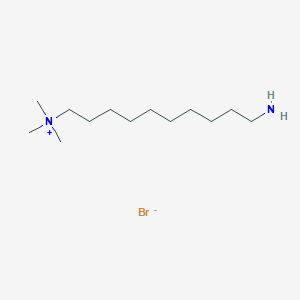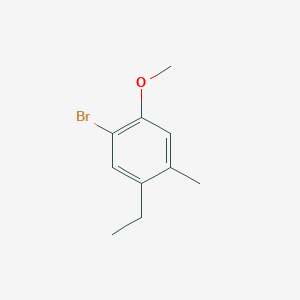
3-Bromo-9-p-tolyl-9H-fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9-p-tolyl-9H-fluoren-9-ol is a chemical compound with the molecular formula C20H15BrO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 3-position and a p-tolyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-p-tolyl-9H-fluoren-9-ol typically involves the bromination of 9-p-tolyl-9H-fluoren-9-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-p-tolyl-9H-fluoren-9-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include de-brominated compounds or hydrocarbons.
Scientific Research Applications
3-Bromo-9-p-tolyl-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and markers for biological imaging.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Bromo-9-p-tolyl-9H-fluoren-9-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9H-fluoren-9-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Bromo-9,9-di-p-tolyl-9H-fluorene: Similar structure but with two p-tolyl groups and bromine at the 2-position.
Uniqueness
3-Bromo-9-p-tolyl-9H-fluoren-9-ol is unique due to the presence of both a bromine atom and a p-tolyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H15BrO |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-bromo-9-(4-methylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C20H15BrO/c1-13-6-8-14(9-7-13)20(22)18-5-3-2-4-16(18)17-12-15(21)10-11-19(17)20/h2-12,22H,1H3 |
InChI Key |
WOXPUJRHTAYWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



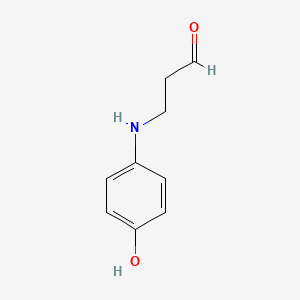
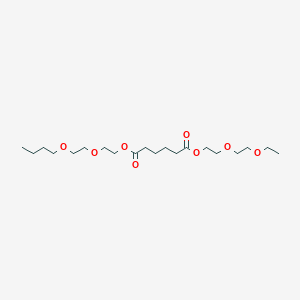
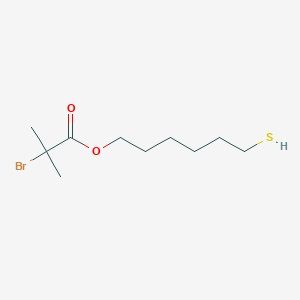
![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
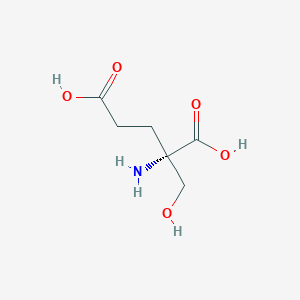
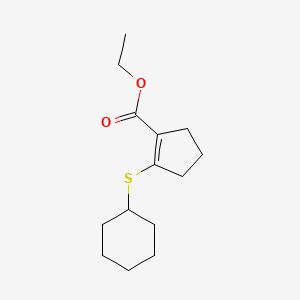
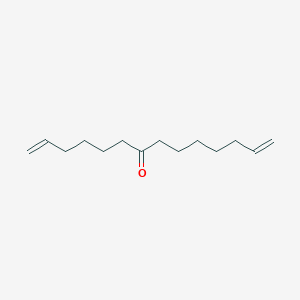

![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)
